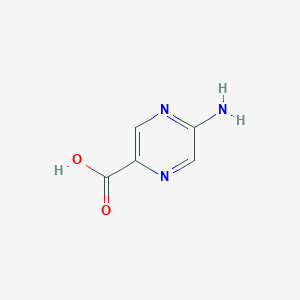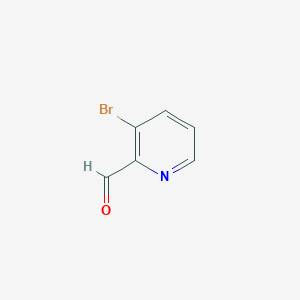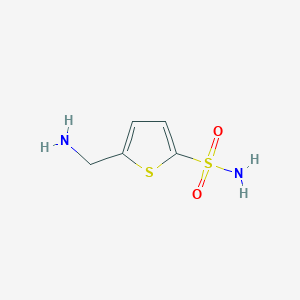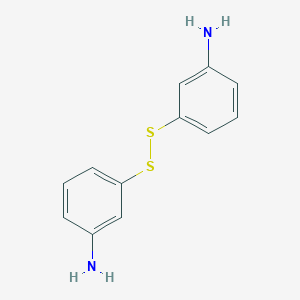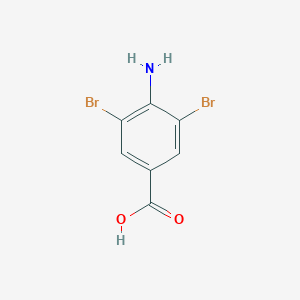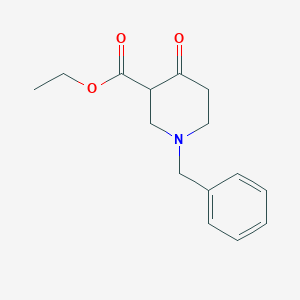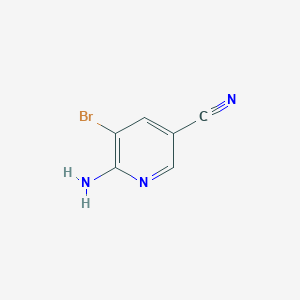
6-Amino-5-bromonicotinonitrile
Vue d'ensemble
Description
“6-Amino-5-bromonicotinonitrile” is a chemical compound with the CAS Number: 477871-32-2 . It has a molecular weight of 198.02 and a molecular formula of C6H4BrN3 . It is a solid substance and is typically stored in a dark place, under an inert atmosphere, at room temperature .
Physical And Chemical Properties Analysis
“6-Amino-5-bromonicotinonitrile” is a solid substance . It has a molecular weight of 198.02 and a molecular formula of C6H4BrN3 .
Applications De Recherche Scientifique
Synthesis and Molecular Modeling
Soliman et al. (2017) explored the synthesis of nicotinonitriles, including compounds derived from 6-amino-5-bromonicotinonitrile. They investigated their bronchodilation properties and conducted molecular modeling studies, finding that some compounds exhibited significant bronchodilation effects compared to the standard reference, theophylline (Soliman et al., 2017).
Antiprotozoal Activity
A study by Ismail et al. (2003) focused on the synthesis of aza-analogues of furamidine from 6-amino-5-bromonicotinonitrile. They tested these compounds for antiprotozoal activity against Trypanosoma and Plasmodium falciparum, finding that several compounds exhibited potent activity and were curative in an in vivo mouse model for Trypanosoma (Ismail et al., 2003).
Electrocatalytic Synthesis
Gennaro et al. (2004) investigated the electrosynthesis of 6-aminonicotinic acid from 2-amino-5-bromopyridine. They focused on the electrocatalytic effect of silver electrodes for the reduction of the bromo derivative, achieving good yields of 6-aminonicotinic acid (Gennaro et al., 2004).
Novel Synthesis Approaches
Kurumurthy et al. (2015) developed an efficient one-pot strategy for synthesizing 2-amino nicotinonitrile derivatives using tetrabutyl ammonium bromide as a catalyst in aqueous medium. This represents a novel approach for synthesizing compounds from 6-amino-5-bromonicotinonitrile (Kurumurthy et al., 2015).
Herbicide Resistance
Stalker et al. (1988) demonstrated herbicide resistance in transgenic plants expressing a bacterial detoxification gene, bxn, for the herbicide bromoxynil, which is structurally related to 6-amino-5-bromonicotinonitrile. Their study provides insights into the application of related compounds in developing herbicide-resistant crops (Stalker et al., 1988).
Corrosion Inhibition
Ansari et al. (2015) explored the inhibitory effects of pyridine derivatives, including those related to 6-amino-5-bromonicotinonitrile, on steel corrosion. They found that these compounds showed high inhibition efficiency, providing a potential application in corrosion protection (Ansari et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
6-amino-5-bromopyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-1-4(2-8)3-10-6(5)9/h1,3H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUQTHSGTPGGFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363433 | |
| Record name | 6-amino-5-bromonicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822288 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-Amino-5-bromonicotinonitrile | |
CAS RN |
477871-32-2 | |
| Record name | 6-Amino-5-bromo-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477871-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-amino-5-bromonicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-5-bromopyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


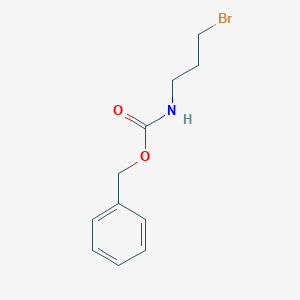
![3-[4-(Benzyloxy)phenyl]aniline](/img/structure/B112585.png)



![2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile](/img/structure/B112592.png)
